molecular formula C17H17N5O3 B7187336 N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

Cat. No.: B7187336
M. Wt: 339.3 g/mol
InChI Key: RXRYCTHFCRMPRJ-UHFFFAOYSA-N
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Description

N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-17(14-9-15(25-22-14)12-1-5-18-6-2-12)19-16-10-13(20-21-16)11-3-7-24-8-4-11/h1-2,5-6,9-11H,3-4,7-8H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYCTHFCRMPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NN2)NC(=O)C3=NOC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyrazole and pyridine rings through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide
  • Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

Uniqueness

N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is unique due to its combination of heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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